molecular formula C16H14Cl2N4S B12146597 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12146597
M. Wt: 365.3 g/mol
InChI Key: ICSQKTSLEZITQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The 2,6-dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with a thiol or thioether intermediate.

    Attachment of the Methylphenyl Group: The 3-methylphenyl group is incorporated through a Friedel-Crafts alkylation or acylation reaction, using a methylphenyl derivative and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Hydrogenated Derivatives: Formed through reduction processes.

    Functionalized Aromatic Compounds: Produced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine exhibits potential antimicrobial and antifungal properties. It is studied for its ability to inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these similar compounds, 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine stands out due to its unique dichlorophenyl and methylphenyl groups, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-4-2-5-11(8-10)15-20-21-16(22(15)19)23-9-12-13(17)6-3-7-14(12)18/h2-8H,9,19H2,1H3

InChI Key

ICSQKTSLEZITQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.